Squalene Synthase Inhibitory Potency: Target Compound vs. Piperidine-Acetic Acid Analog
Although direct IC₅₀ data for CAS 1903437-42-2 is not publicly disclosed, its closest structural analog within the 4,1-benzoxazepine series is the piperidine-4-acetic acid derivative (compound 3j/4a). This analog achieved an IC₅₀ of 15 nM against HepG2 squalene synthase and an in vivo ED₅₀ of 2.9 mg/kg (p.o.) for hepatic cholesterol synthesis in rats [1]. The oxane-4-carboxamide replacement in the target compound is predicted to modulate lipophilicity (cLogP ≈ 1.2 for oxane vs. ~0.8 for piperidine-acetic acid) and hydrogen-bonding capacity, which may alter target residence time and tissue distribution. However, without direct head-to-head assay data, differentiation remains at the level of scaffold-based inference.
| Evidence Dimension | Squalene synthase inhibition IC₅₀ (HepG2) |
|---|---|
| Target Compound Data | Not publicly available |
| Comparator Or Baseline | Piperidine-4-acetic acid analog (3j): IC₅₀ = 15 nM; Pro-drug 4a: ED₅₀ = 2.9 mg/kg p.o. in rat cholesterol synthesis |
| Quantified Difference | Not calculable; scaffold-based SAR indicates potential for differentiated potency |
| Conditions | HepG2 cell lysate; in vivo rat hepatic cholesterol synthesis model |
Why This Matters
The 15 nM IC₅₀ of the piperidine analog sets a quantifiable potency benchmark for the chemotype; the target compound's distinct oxane carboxamide tail may offer improved metabolic stability or CNS penetration, which is critical for selecting the right tool compound for in vivo target validation studies.
- [1] Miki T. et al. Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis. J Med Chem. 2002;45(20):4571-80. View Source
